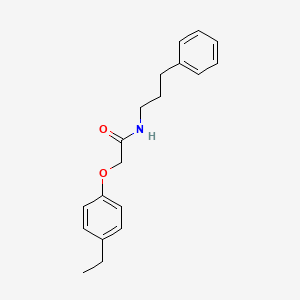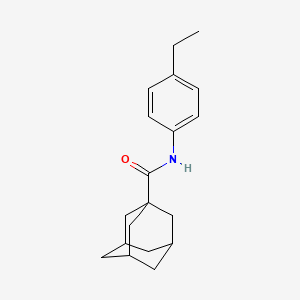
2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EPPA belongs to the class of compounds known as fatty acid amides, which have been shown to have various biological effects in the body.
Wirkmechanismus
The exact mechanism of action of 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide is not fully understood, but it is thought to act through multiple pathways in the body. 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and inflammation, such as cyclooxygenase-2 and lipoxygenase. 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has been shown to have various biochemical and physiological effects in the body. In cancer research, 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. In inflammatory research, 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, resulting in a reduction in inflammation. In neuroprotective research, 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has been shown to protect against oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide in lab experiments include its potential therapeutic properties, its ability to target multiple pathways in the body, and its relatively low toxicity. However, there are also limitations to using 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide in lab experiments. 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide can be difficult to synthesize and purify, which can limit its availability for research. Additionally, the exact mechanism of action of 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide is not fully understood, which can make it challenging to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide. One area of research is to further investigate its potential therapeutic properties in cancer, inflammation, and neuroprotection. Additionally, research could focus on identifying the exact mechanism of action of 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide and designing experiments to investigate its effects on specific pathways in the body. Finally, research could explore the potential of 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide as a drug candidate for various diseases and disorders.
Synthesemethoden
2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide can be synthesized through a multi-step process that involves the reaction of 4-ethylphenol with ethyl chloroacetate to form ethyl 2-(4-ethylphenoxy)acetate. This intermediate is then reacted with 3-phenylpropylamine to form the final product, 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide. The synthesis of 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide requires careful attention to reaction conditions and purification methods to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has been investigated for its potential therapeutic properties in various areas of research. In cancer research, 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has been shown to have anti-tumor activity in vitro and in vivo by inhibiting cancer cell proliferation and inducing apoptosis. 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has also been studied for its anti-inflammatory properties, with promising results in animal models of inflammatory bowel disease and rheumatoid arthritis. Additionally, 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-16-10-12-18(13-11-16)22-15-19(21)20-14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13H,2,6,9,14-15H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPBWNYUWYAWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5091765.png)

![1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5091774.png)
![6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5091790.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5091793.png)

![11-(2,4-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5091801.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5091819.png)
![N-methyl-1-[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]-N-(2-pyrazinylmethyl)methanamine](/img/structure/B5091820.png)



![1-sec-butyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate](/img/structure/B5091852.png)
![2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5091859.png)